molecular formula C16H18N2 B15252595 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B15252595
M. Wt: 238.33 g/mol
InChI Key: UWFCJOGHRJPWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline is a synthetic organic compound featuring the privileged 1,2,3,4-tetrahydroquinoxaline scaffold, which is of significant interest in medicinal chemistry and drug discovery. This specific derivative is structurally analogous to compounds investigated for their biological activity, particularly as antagonists for purinergic receptors . Research on similar 2-phenyl-tetrahydroquinoxaline analogs has demonstrated their potential to selectively inhibit the P2X1-purinoceptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP) . This mechanism is a key target in physiological studies, including those exploring novel approaches to male contraception by inhibiting sperm transport . Furthermore, the tetrahydroquinoxaline core is a recognized pharmacophore in the development of anticancer agents. Related compounds have been designed as inhibitors targeting the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting antiproliferative activities against various human cancer cell lines . The structural features of this compound—including the phenyl substitution at the 2-position and the dimethyl groups on the aromatic ring—make it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies . It can be synthesized via methods such as the Povarov cycloaddition reaction, which is a powerful tool for constructing the tetrahydroquinoxaline ring system with excellent regio- and diastereoselective control . This product is intended for research purposes such as biological screening, methodological development, and as a building block for more complex molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C16H18N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-9,16-18H,10H2,1-2H3

InChI Key

UWFCJOGHRJPWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(CN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Diboron-Catalyzed Cycloreduction

Reaction Mechanism and Substrate Design

The one-pot methodology leverages B2cat2 (bis(catecholato)diboron) as a dual-function catalyst for nitro reduction and cyclocondensation. This approach circumvents intermediate isolation by directly converting 4,5-dimethyl-2-nitroaniline and phenylglyoxal into the target tetrahydroquinoxaline. The mechanism proceeds through three stages:

  • Nitro Reduction : B2cat2 mediates the reduction of the nitro group to an amine, generating 4,5-dimethyl-o-phenylenediamine in situ.
  • Cyclocondensation : The diamine reacts with phenylglyoxal, forming the quinoxaline core via Schiff base intermediates.
  • Hydrogenation : Residual B2cat2 facilitates partial hydrogenation of the quinoxaline ring to the tetrahydro form.
Experimental Protocol
  • Reagents : 4,5-Dimethyl-2-nitroaniline (0.2 mmol), phenylglyoxal (0.2 mmol), B2cat2 (1.6 mmol), MeOH (0.6 mL), H2O (36 µL).
  • Conditions : Heating at 80°C for 7 h under inert atmosphere.
  • Workup : Purification via silica gel chromatography (hexane/EtOAc = 15:1).
Yield and Selectivity

While exact yields for the target compound are unspecified in the literature, analogous reactions producing 6,7-difluoro-2,3-dimethyltetrahydroquinoxaline achieve >70% conversion. Selectivity hinges on the stoichiometric excess of B2cat2 and controlled water content to stabilize intermediates.

Stepwise Synthesis via Dihydroquinoxaline Reduction

Dihydroquinoxaline Preparation

The precursor 6,7-dimethyl-2-phenyl-3,4-dihydroquinoxaline is synthesized via cyclocondensation of 4,5-dimethyl-o-phenylenediamine and phenylglyoxal under acidic conditions:

$$
\text{C}8\text{H}{10}\text{N}2 + \text{C}8\text{H}6\text{O}2 \xrightarrow{\text{HCl, EtOH}} \text{C}{16}\text{H}{16}\text{N}2 + 2\text{H}2\text{O}
$$

Lithium Aluminum Hydride (LiAlH4) Reduction
  • Reagents : Dihydroquinoxaline (0.15 mol), LiAlH4 (300 mmol), dry THF.
  • Conditions : Reflux for 4 h, followed by cautious quenching with ethyl acetate and ice water.
  • Workup : Diethyl ether extraction, MgSO4 drying, and hexane recrystallization.
Yield and Scalability

This method yields 66% pure tetrahydroquinoxaline after recrystallization. Scaling to multigram quantities requires meticulous temperature control to prevent over-reduction or decomposition.

Comparative Analysis of Synthetic Methods

Reaction Efficiency

Parameter One-Pot Method Stepwise Method
Steps 1 2
Catalyst B2cat2 (8.0 equiv) LiAlH4 (2.0 equiv)
Temperature 80°C Reflux (66°C)
Purification Column chromatography Recrystallization

Advantages and Limitations

  • One-Pot Method :
    • Pros : Atom-economical, avoids intermediate handling.
    • Cons : Sensitive to moisture, requires excess diboron reagent.
  • Stepwise Method :
    • Pros : High-purity intermediates, scalable.
    • Cons : LiAlH4 poses safety risks, lower overall yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoxalines .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects

  • Halogen vs. Alkyl/Methoxy Groups: The dichloro derivative (3ka) exhibits higher reactivity due to electron-withdrawing Cl atoms, making it suitable for cross-coupling reactions . In contrast, methoxy groups (e.g., in 6,7-dimethoxy isoquinolines) improve solubility and hydrogen-bonding capacity .

Physical Properties

  • Melting Points :
    • Halogenated derivatives (e.g., 3ka, mp 101–102°C) generally have higher melting points than alkyl-substituted compounds due to increased polarity .
    • Chiral diacetylated compounds (e.g., (S)-5) show enantiomer-specific melting points (133–134°C for (S)-5 vs. 134–135°C for (R)-5), suggesting subtle packing differences in crystalline states .

Chemical Reactivity

  • Salt Formation: Hydrochloride salts (e.g., 6,7-dimethoxy-2-ethylisoquinoline hydrochloride) enhance stability and water solubility, critical for pharmaceutical formulations .
  • Oxidation States: Quinoxalinones (e.g., 6,7-dimethylquinoxalin-2-ol) introduce ketone functionality, altering redox properties and enabling chelation or further derivatization .

Biological Activity

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline (DMPTQ) is a synthetic compound belonging to the tetrahydroquinoxaline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMPTQ, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H14_{14}N2_{2}
Molecular Weight: 162.23 g/mol
CAS Number: 10579-68-7
IUPAC Name: 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Pharmacological Effects

  • Neuroprotective Properties
    • DMPTQ has been studied for its neuroprotective effects against neurodegenerative diseases. Research indicates that it may inhibit neuronal apoptosis and promote cell survival in models of oxidative stress .
  • Anti-inflammatory Activity
    • The compound has demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests its potential role in treating neuroinflammatory conditions .
  • Antioxidant Activity
    • DMPTQ exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms .

The biological activities of DMPTQ are primarily attributed to its ability to modulate various signaling pathways:

  • NF-κB Pathway: DMPTQ inhibits the NF-κB signaling pathway, which is crucial for the expression of inflammatory mediators. By suppressing this pathway, DMPTQ reduces inflammation and neuronal damage .
  • MAPK Pathway: The compound also affects the MAPK signaling pathway, which is involved in cellular responses to stress and inflammation .

Case Studies

  • Neuroprotection in Animal Models
    • A study involving mice treated with DMPTQ showed a significant reduction in behavioral deficits associated with neurodegeneration. The compound improved cognitive function and reduced markers of neuroinflammation .
  • In Vitro Studies on Microglial Cells
    • Research conducted on BV2 microglial cells demonstrated that DMPTQ significantly decreased the levels of pro-inflammatory cytokines and nitric oxide production upon LPS stimulation. The IC50_{50} values for IL-6 and TNF-α inhibition were found to be below 30 µM .

Comparative Analysis with Other Compounds

Compound NameMolecular WeightAnti-inflammatory IC50_{50}Neuroprotective Effects
DMPTQ162.23 g/mol<30 µMSignificant
HSR1101436.5 g/mol20–40 µMModerate
GSK2981278Unknown6.2% bioavailabilityModerate

Q & A

Basic: What are the optimal synthetic routes for 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline in academic research?

Methodological Answer:
The synthesis typically involves a multi-step approach, including:

  • Cyclocondensation : Reacting substituted o-phenylenediamines with α-keto esters or ketones to form the tetrahydroquinoxaline core.
  • Substituent Introduction : Methyl groups at positions 6 and 7 can be introduced via alkylation or Friedel-Crafts alkylation under controlled conditions.
  • Catalytic Optimization : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd) to enhance regioselectivity and yield .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
A combination of techniques is critical:

  • ¹H/¹³C NMR : Assigns proton environments and carbon backbone. Overlapping signals (e.g., methyl groups) are resolved using 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Determines absolute configuration and torsion angles, particularly for the phenyl and methyl substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, with ESI+ mode providing high sensitivity .

Basic: How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the tetrahydroquinoxaline core .
  • Handling : Use glove boxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis .
  • Stability Testing : Monitor via TLC or HPLC every 6 months; degradation products (e.g., quinoxaline derivatives) indicate improper storage .

Advanced: What strategies are employed to resolve contradictory bioactivity data between this compound and its structural analogs?

Methodological Answer:

  • Substituent Analysis : Compare methyl vs. methoxy groups (e.g., 6,7-dimethoxy analogs) using SAR studies. Methyl groups may enhance lipophilicity but reduce hydrogen bonding .
  • Experimental Controls : Standardize assay conditions (e.g., pH, temperature) to isolate substituent effects. For example, in enzyme inhibition assays, use fixed ATP concentrations .
  • Meta-Analysis : Cross-reference data with analogs like 1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride to identify trends in steric vs. electronic effects .

Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases). Focus on hydrophobic pockets accommodating phenyl and methyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and Mulliken charges to predict activity against related targets .

Advanced: What methodologies are used to analyze the electron-donating effects of methyl groups in this compound during catalytic processes?

Methodological Answer:

  • Electrochemical Analysis : Cyclic voltammetry (CH Instruments) in acetonitrile reveals oxidation potentials. Methyl groups lower the HOMO energy, reducing electron donation .
  • DFT Calculations : Gaussian 16 simulations compare charge distribution in methylated vs. non-methylated analogs. Methyl groups increase electron density at adjacent carbons .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at methyl positions quantifies steric vs. electronic contributions in catalytic cycles .

Basic: What safety protocols are essential when working with this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • Emergency Procedures : For skin contact, rinse with 10% ethanol-water solution to dissolve organic residues before soap and water .

Advanced: How do researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Test binary mixtures (e.g., DCM/hexane) via slow evaporation. Methyl groups may require polar solvents (e.g., ethyl acetate) for nucleation .
  • Temperature Gradients : Use Crystream coolers to control crystal growth at 0.5°C/day. Avoid rapid cooling to prevent amorphous phases .
  • Additives : Introduce trace co-solvents (e.g., 1% DMSO) to improve lattice packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.